mercury CAS No. 93590-28-4](/img/structure/B14342529.png)
[5-tert-Butyl-2-hydroxy-3-(prop-2-en-1-yl)phenyl](chloro)mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-tert-Butyl-2-hydroxy-3-(prop-2-en-1-yl)phenylmercury is an organomercury compound characterized by the presence of a mercury atom bonded to a phenyl ring substituted with tert-butyl, hydroxy, and prop-2-en-1-yl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-2-hydroxy-3-(prop-2-en-1-yl)phenylmercury typically involves the reaction of 5-tert-butyl-2-hydroxy-3-(prop-2-en-1-yl)phenol with mercuric chloride. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product. The purification process may involve additional steps such as chromatography to remove impurities.
化学反応の分析
Types of Reactions
5-tert-Butyl-2-hydroxy-3-(prop-2-en-1-yl)phenylmercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding hydroxy derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium thiolate or primary amines are employed under mild conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Thiol or amine-substituted products.
科学的研究の応用
Chemistry
In chemistry, 5-tert-Butyl-2-hydroxy-3-(prop-2-en-1-yl)phenylmercury is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds. It serves as a precursor for the synthesis of more complex organomercury compounds.
Biology and Medicine
The compound has potential applications in biological and medical research due to its ability to interact with biological molecules. It is studied for its antimicrobial properties and potential use in developing new therapeutic agents.
Industry
In the industrial sector, 5-tert-Butyl-2-hydroxy-3-(prop-2-en-1-yl)phenylmercury is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in catalysts and other industrial processes.
作用機序
The mechanism of action of 5-tert-Butyl-2-hydroxy-3-(prop-2-en-1-yl)phenylmercury involves the interaction of the mercury atom with biological molecules, leading to the disruption of cellular processes. The compound can bind to thiol groups in proteins, inhibiting their function and leading to antimicrobial effects. The molecular targets include enzymes and other proteins involved in cellular metabolism.
類似化合物との比較
Similar Compounds
- 5-tert-Butyl-2-hydroxybenzaldehydemercury
- 3,5-Di-tert-butyl-2-hydroxybenzaldehydemercury)
Uniqueness
5-tert-Butyl-2-hydroxy-3-(prop-2-en-1-yl)phenylmercury is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct chemical properties and reactivity compared to other similar compounds
特性
CAS番号 |
93590-28-4 |
|---|---|
分子式 |
C13H17ClHgO |
分子量 |
425.32 g/mol |
IUPAC名 |
(5-tert-butyl-2-hydroxy-3-prop-2-enylphenyl)-chloromercury |
InChI |
InChI=1S/C13H17O.ClH.Hg/c1-5-6-10-9-11(13(2,3)4)7-8-12(10)14;;/h5,7,9,14H,1,6H2,2-4H3;1H;/q;;+1/p-1 |
InChIキー |
VWPSALPGGHYEBE-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1)[Hg]Cl)O)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


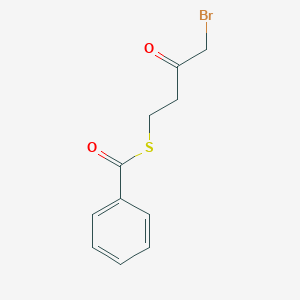

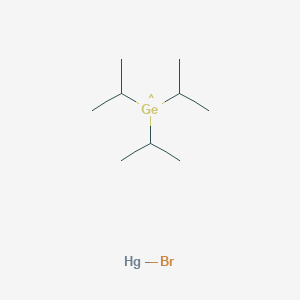
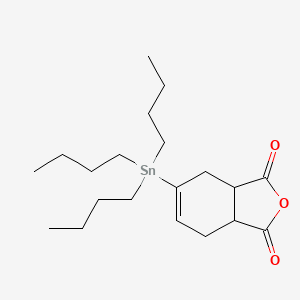
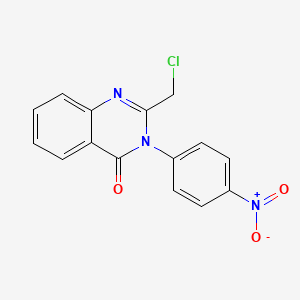
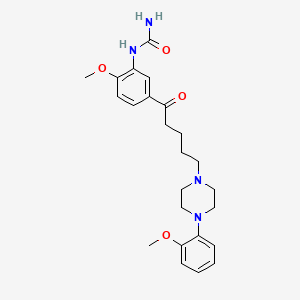
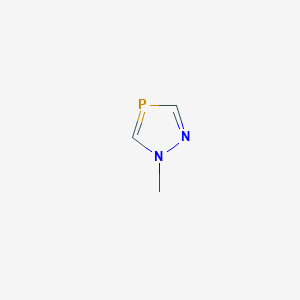
![6-Oxo-6-((2,7,8-trichlorodibenzo[b,d]furan-4-yl)amino)hexanoic acid](/img/structure/B14342482.png)
![1-chloro-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene](/img/structure/B14342486.png)

![2-{[1-(Pyridin-3-yl)ethyl]sulfanyl}pyrimidine](/img/structure/B14342495.png)
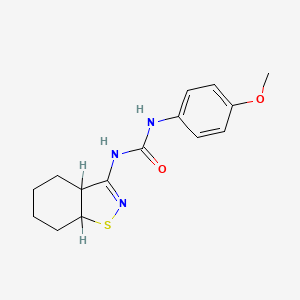

![N-(2-{4-[(Trimethylsilyl)oxy]phenyl}ethyl)benzenesulfonamide](/img/structure/B14342519.png)
